molecular formula C11H10N2O2 B14313653 5-Benzylidene-1-methylimidazolidine-2,4-dione CAS No. 109636-13-7

5-Benzylidene-1-methylimidazolidine-2,4-dione

Cat. No.: B14313653
CAS No.: 109636-13-7
M. Wt: 202.21 g/mol
InChI Key: KTEHTGGNHJQFHF-UHFFFAOYSA-N
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Description

5-Benzylidene-1-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family This compound is characterized by a benzylidene group attached to the nitrogen atom at the 5-position of the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidene-1-methylimidazolidine-2,4-dione typically involves the condensation of 1-methylimidazolidine-2,4-dione with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidene-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted benzylidene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Benzylidene-1-methylimidazolidine-2,4-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidene-1-methylimidazolidine-2,4-dione is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

109636-13-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-benzylidene-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-13-9(10(14)12-11(13)15)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14,15)

InChI Key

KTEHTGGNHJQFHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C(=O)NC1=O

Origin of Product

United States

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